

# CAS number and molecular structure of 4-Epidoxycycline

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## Compound of Interest

Compound Name: 4-Epidoxycycline

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## 4-Epidoxycycline: A Technical Guide for Researchers

An In-depth Examination of its Properties, Applications in Gene Expression, and Analytical Methodologies

### Abstract

**4-Epidoxycycline**, a hepatic metabolite of the antibiotic doxycycline, has emerged as a critical tool in molecular biology and drug development. Devoid of antibiotic activity, it serves as a potent and specific regulator for tetracycline-inducible (Tet-On/Tet-Off) gene expression systems. This technical guide provides a comprehensive overview of **4-Epidoxycycline**, including its chemical properties, molecular structure, and its application in controlling gene expression, with a particular focus on the regulation of the HER2 oncogene. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support its use in research and preclinical studies.

### Chemical and Molecular Properties

**4-Epidoxycycline** is the C4-epimer of doxycycline. Its lack of antibacterial activity makes it an ideal alternative to doxycycline for in vitro and in vivo studies where antibiotic effects would be confounding.[1]

## Molecular Structure and Identification

The chemical identity of **4-Epidoxycycline** is established by its unique molecular structure and identifiers.

Property	Data
CAS Number	6543-77-7[1][2][3][4][5][6]
Molecular Formula	C <sub>22</sub> H <sub>24</sub> N <sub>2</sub> O <sub>8</sub> [1][2][3][4][5]
Molecular Weight	444.43 g/mol [2][4][6]
IUPAC Name	(4R,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide[1][2]
SMILES	<chem>C[C@@H]1[C@H]2--INVALID-LINK--C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)C(=O)N)N(C)C"&gt;C@@HO[6][7]</chem>
InChI Key	JBWJCJUYHHGXTCLJUDYQYSA-N[1][5]

## Physicochemical Properties

Property	Data
Appearance	Solid[1]
Solubility	Slightly soluble in DMSO and Methanol[1]
Storage	-20°C[1][2]

## Mechanism of Action in Gene Regulation

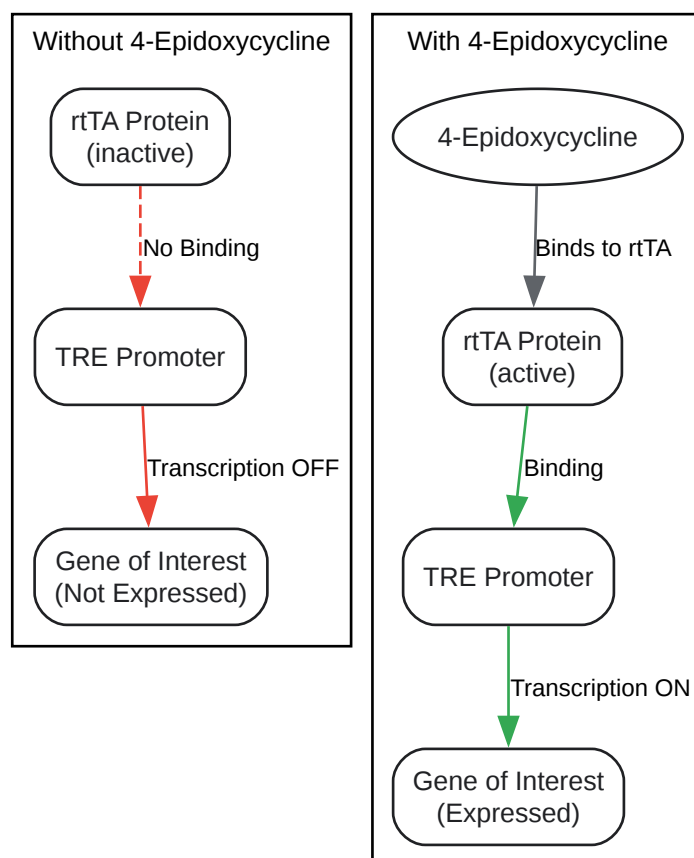
**4-Epidoxycycline**'s primary utility in research lies in its ability to control gene expression in tetracycline-inducible systems. These systems allow for the precise activation (Tet-On) or repression (Tet-Off) of a target gene.

## The Tet-On/Tet-Off Systems

The Tet systems are binary, consisting of a regulatory protein and a responsive promoter that drives the expression of the gene of interest.

- **Tet-Off System:** The tetracycline-controlled transactivator (tTA) protein binds to the tetracycline response element (TRE) in the promoter and activates transcription. In the presence of **4-Epidoxycycline**, tTA undergoes a conformational change, detaches from the TRE, and transcription is turned off.
- **Tet-On System:** A reverse tTA (rtTA) is used, which only binds to the TRE and activates transcription in the presence of an effector molecule like **4-Epidoxycycline**.

The workflow for utilizing the Tet-On system for inducible gene expression is depicted below.



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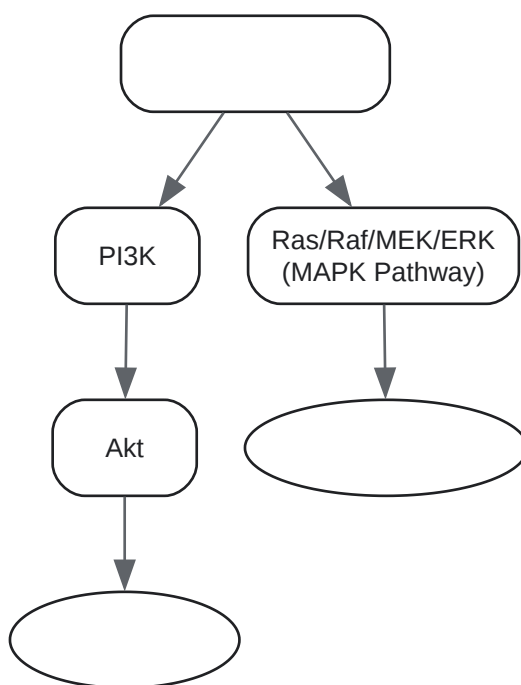
**Figure 1:** Mechanism of the Tet-On inducible gene expression system.

## Application in Cancer Research: HER2 Regulation

A significant application of **4-Epidoxycycline** is in the study of oncogenes, such as HER2, in cancer biology. Conditional expression models using the Tet system allow researchers to investigate the effects of turning HER2 expression on or off.

### HER2 Signaling Pathway

HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon dimerization, activates several downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.



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**Figure 2:** Simplified HER2 signaling pathway.

By controlling HER2 expression with **4-Epidoxycycline**, researchers can study the downstream effects on these pathways and on tumor growth. Studies have shown that switching off HER2 expression using this system can lead to significant tumor remission.[8]

## Experimental Protocols

## In Vitro HER2 Expression Control

This protocol is based on studies using cell lines with a tetracycline-inducible HER2 gene.

Objective: To regulate the expression of HER2 in cultured cells using **4-Epidoxycycline**.

Materials:

- Cell line expressing HER2 under the control of a tTA or rtTA promoter.
- Complete cell culture medium.
- **4-Epidoxycycline** stock solution (e.g., 1 mg/mL in DMSO).
- Doxycycline stock solution (for comparison).

Procedure:

- Culture the cells under standard conditions.
- For Tet-Off systems, add **4-Epidoxycycline** to the culture medium at a final concentration of 10 ng/mL to suppress HER2 expression.
- For Tet-On systems, add **4-Epidoxycycline** to the culture medium at a final concentration of 10 ng/mL to induce HER2 expression.
- Incubate the cells for the desired period (e.g., 24-72 hours).
- Harvest the cells and analyze HER2 expression by Western blot or other appropriate methods.

## In Vivo Tumor Regression Model

This protocol is based on studies using conditional mouse models with Tet-inducible HER2 expression.

Objective: To assess the effect of switching off HER2 expression on tumor growth in vivo.

Materials:

- Nude mice.
- NIH3T3 cells engineered with a Tet-Off HER2 expression system.
- **4-Epidoxycycline** solution for administration.
- Doxycycline solution for administration (positive control).

#### Procedure:

- Inject the engineered cells subcutaneously into nude mice.
- Allow tumors to grow to a specified volume (e.g., 1.0 cm<sup>3</sup>).
- Administer **4-Epidoxycycline** to the mice. Two effective methods are:
  - In drinking water at a concentration of 7.5 mg/mL.[8]
  - Subcutaneous injection at a dose of 10 mg/kg body weight.[8]
- Administer doxycycline using the same methods to a control group.
- Monitor tumor volume daily.
- After a set period (e.g., 7 days), sacrifice the mice and excise the tumors for further analysis (e.g., Western blot for HER2 expression).

Expected Outcome: Treatment with **4-Epidoxycycline** is expected to lead to a significant reduction in tumor volume, comparable to that observed with doxycycline, demonstrating its efficacy in regulating gene expression in vivo without the antibiotic side effects.[8]

## HPLC Method for Quantification of 4-Epidoxycycline

Objective: To quantify the concentration of **4-Epidoxycycline** in a sample. This is a general protocol adapted from methods for doxycycline and its epimers.

#### Instrumentation and Conditions:

Parameter	Specification
HPLC System	Reversed-phase HPLC with UV detection
Column	C8 or C18, e.g., 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile and a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH 4.0) in a 40:60 (v/v) ratio.
Flow Rate	1.0 mL/min
Detection Wavelength	325 nm
Column Temperature	Ambient (e.g., 25°C)

#### Procedure:

- Prepare standard solutions of **4-Epidoxycycline** at known concentrations.
- Prepare the sample for analysis (e.g., extraction from tissue or dissolution in a suitable solvent).
- Inject the standards and samples into the HPLC system.
- Identify the **4-Epidoxycycline** peak based on its retention time, which will be distinct from doxycycline.
- Quantify the amount of **4-Epidoxycycline** in the sample by comparing its peak area to the calibration curve generated from the standards.

## Conclusion

**4-Epidoxycycline** is an invaluable tool for researchers in various fields, particularly in cancer biology and gene therapy. Its ability to precisely control gene expression in tetracycline-inducible systems without the confounding effects of antibiotics makes it a superior alternative to doxycycline for many research applications. The experimental frameworks provided in this

guide offer a starting point for the design and implementation of studies utilizing this powerful regulatory molecule.

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